molecular formula C12H15NO2 B1463912 (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid CAS No. 1049976-10-4

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid

Cat. No.: B1463912
CAS No.: 1049976-10-4
M. Wt: 205.25 g/mol
InChI Key: HOMQPSPEVRFBRQ-MNOVXSKESA-N
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Description

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a p-tolyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as p-tolylamine and a suitable chiral auxiliary.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution or a condensation reaction.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The p-tolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and substituted aromatic compounds.

Scientific Research Applications

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    (3S,4R)-4-Benzylpyrrolidine-3-carboxylic acid: Similar structure but with a benzyl group instead of a p-tolyl group.

Uniqueness

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQPSPEVRFBRQ-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376085
Record name (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049976-10-4
Record name (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Reactant of Route 3
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Reactant of Route 4
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Reactant of Route 5
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Reactant of Route 6
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid

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